2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluorine, and dihydrobenzofuran groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dihydrobenzofuran moiety: This step involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring.
Alkylation: The dihydrobenzofuran intermediate is then alkylated with a propan-2-yl group.
Amidation: The alkylated dihydrobenzofuran is reacted with 2-chloro-6-fluorobenzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide
- N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)21-18(22)17-14(19)3-2-4-15(17)20/h2-6,10-11H,7-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIANPWCLJWEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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